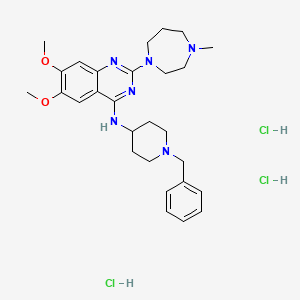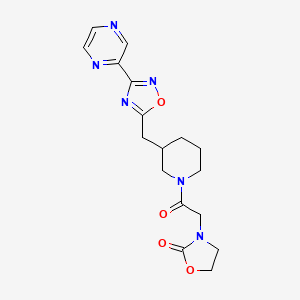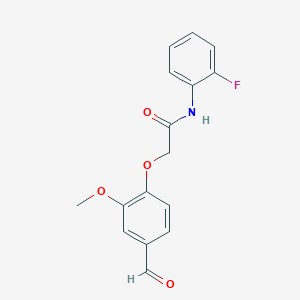
5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a combination of cyclopropyl, fluorobenzyl, sulfonyl, piperazinyl, pyridinyl, and oxadiazole groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(6-(4-((3-fluorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole likely involves multiple steps, including:
- Formation of the cyclopropyl group.
- Introduction of the fluorobenzyl sulfonyl group.
- Synthesis of the piperazinyl pyridine intermediate.
- Cyclization to form the oxadiazole ring.
Each step would require specific reagents, catalysts, and conditions, such as:
- Cyclopropanation reactions using diazo compounds and transition metal catalysts.
- Sulfonylation reactions using sulfonyl chlorides and bases.
- Piperazine functionalization using nucleophilic substitution reactions.
- Cyclization reactions under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Cyclization conditions: Acidic or basic catalysts, heat.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
The compound could be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, targeting specific diseases or conditions.
Industry
Industrial applications might include use as intermediates in the synthesis of pharmaceuticals, agrochemicals, or materials science.
作用機序
The mechanism of action would depend on the specific biological target. For example, it might interact with a receptor or enzyme, modulating its activity through binding interactions. The molecular targets could include proteins, nucleic acids, or other biomolecules, influencing pathways such as signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 5-Cyclopropyl-3-(6-(4-((3-chlorobenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
- 5-Cyclopropyl-3-(6-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the fluorobenzyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
特性
IUPAC Name |
5-cyclopropyl-3-[6-[4-[(3-fluorophenyl)methylsulfonyl]piperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3S/c22-18-3-1-2-15(12-18)14-31(28,29)27-10-8-26(9-11-27)19-7-6-17(13-23-19)20-24-21(30-25-20)16-4-5-16/h1-3,6-7,12-13,16H,4-5,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWOHBMXDIUDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)S(=O)(=O)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2619293.png)

![1H,3H-furo[3,4-b]quinolin-9-amine](/img/structure/B2619297.png)



![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2619302.png)
![5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2619303.png)

![N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2619307.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2619308.png)

![2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid](/img/structure/B2619314.png)

